molecular formula C22H27NO3S2 B2435196 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034607-23-1

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2435196
CAS RN: 2034607-23-1
M. Wt: 417.58
InChI Key: RNOOJWHPSJWUAQ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Mechanochemistry in Pharmaceutical Applications

  • Mechanochemistry, the study of chemical reactions induced by mechanical energy, has been explored for the detoxification of expired pharmaceuticals, highlighting a novel approach to managing pharmaceutical waste. A study investigated the mechanochemical degradation of ibuprofen, revealing complex degradation pathways and the formation of various compounds. This research points to the potential of mechanochemistry in rendering pharmaceuticals inactive and reducing their toxicity (Andini et al., 2012).

Degradation Mechanisms in Environmental Applications

  • The degradation of phenolic beta-1 lignin model compounds by laccase from Coriolus versicolor was studied, showing the transformation of these compounds into smaller aromatic molecules. This study provides insight into the environmental applications of biodegradation processes to break down complex organic materials into simpler, less harmful substances (Kawai et al., 1988).

Synthesis and Biological Activity of Heterocyclic Compounds

  • Research on the synthesis of new imidazole-based heterocycles demonstrated their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Such studies underline the importance of synthetic chemistry in developing new compounds for potential therapeutic applications (Abdel-Wahab et al., 2011).

Lignin Depolymerization for Aromatic Monomers

  • The degradation of lignin to aromatic compounds under mild conditions was investigated, with a focus on the production of aromatic monomers and oligomers. This research highlights the potential of using lignin, a major component of plant biomass, as a source of valuable aromatic chemicals (Liu et al., 2017).

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S2/c1-17(2)27-20-10-8-18(9-11-20)16-22(24)23-13-12-21(28(25,26)15-14-23)19-6-4-3-5-7-19/h3-11,17,21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOOJWHPSJWUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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